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molecular formula C6H4Cl2N2 B1322330 4,6-Dichloro-2-vinylpyrimidine CAS No. 684220-26-6

4,6-Dichloro-2-vinylpyrimidine

Cat. No. B1322330
M. Wt: 175.01 g/mol
InChI Key: LKNIRYYVUNARMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037916B2

Procedure details

Vinyl lithium (10 mmol; generated from the reaction of nBuLi with tetravinyltin in diethyl ether) was added to a solution of 4,6-dichloropyrimidine (1.49 g, 10 mmol) in diethyl ether (70 mL) under an argon atmosphere at −30° C. The reaction mixture was quenched with acetic acid (600 mL) and water (200 mL) after stirring for 60 min. DDQ (2.27 g, 10 mmol) was added and the reaction mixture was warmed to 0° C. and stirred for 2 hr. The brownish slurry was then washed three times with 1M NaOH, once with brine and dried over MgSO4. Filtration followed by removal of volatiles under reduced pressure afforded a dark brown tar from which 2-vinyl-4,6-dichloropyrimidine was isolated by flash chromatography (10% ethyl acetate in hexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.49 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.27 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])=C.[Li]C[CH2:6][CH2:7][CH3:8].C([Sn](C=C)(C=C)C=C)=C.[Cl:18][C:19]1[CH:24]=[C:23]([Cl:25])[N:22]=C[N:20]=1.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C(OCC)C>[CH:7]([C:6]1[N:20]=[C:19]([Cl:18])[CH:24]=[C:23]([Cl:25])[N:22]=1)=[CH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Sn](C=C)(C=C)C=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
1.49 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
2.27 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
after stirring for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with acetic acid (600 mL) and water (200 mL)
STIRRING
Type
STIRRING
Details
stirred for 2 hr
Duration
2 h
WASH
Type
WASH
Details
The brownish slurry was then washed three times with 1M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with brine and dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed by removal of volatiles under reduced pressure

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(=C)C1=NC(=CC(=N1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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